molecular formula C₂₆H₃₁D₅N₂O₁₁ B1155318 Enalapril Acyl Glucuronide-d5

Enalapril Acyl Glucuronide-d5

Cat. No.: B1155318
M. Wt: 557.6
Attention: For research use only. Not for human or veterinary use.
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Description

Enalapril Acyl Glucuronide-d5 is a deuterium-labeled analog of enalapril’s acyl glucuronide metabolite, a key product of Phase II metabolism. This stable isotope-labeled compound (CAS: NA; Product Code: IR-75042) is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify enalapril and its metabolites in biological matrices . The incorporation of five deuterium atoms (d5) provides a distinct mass shift, enabling precise differentiation from the non-deuterated form during analytical workflows. Its synthesis and handling require stringent controls due to its short shelf life and regulatory restrictions, as it is often produced on-demand .

Properties

Molecular Formula

C₂₆H₃₁D₅N₂O₁₁

Molecular Weight

557.6

Synonyms

(2S,3S,4S,5R,6S)-6-(((S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Enalapril Acyl Glucuronide-d5 differs from analogous compounds in molecular structure, isotopic labeling, and metabolic roles. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C24H27D5N2O11* ~529.53 Deuterated internal standard; used in pharmacokinetic studies .
Enalaprilat 1-Acyl Glucuronide C24H32N2O11 524.518 Non-deuterated reference standard; critical for metabolite profiling .
Biallyloxy Enalaprilat Acyl Glucuronide C30H40N2O11 604.645 Modified with allyloxy groups; used in specialized research .
Benazepril-d5 Acyl-β-D-Glucuronide C30H31D5N2O11 605.64 Deuterated metabolite of benazepril; structural analog with larger backbone .

*Derived from non-deuterated form (C24H32N2O11; MW 524.53 ) with +5 Da for deuterium.

  • Structural Variations :
    • Biallyloxy Enalaprilat Acyl Glucuronide includes two allyloxy groups, increasing its molecular weight and altering solubility compared to this compound .
    • Benazepril-d5 Acyl Glucuronide shares isotopic labeling but differs in the parent drug’s structure (benazepril vs. enalapril), leading to distinct metabolic pathways .

Handling and Regulatory Considerations

  • Production : Both this compound and Benazepril-d5 Acyl Glucuronide are "made to order" due to low demand and stability concerns .
  • Regulatory Status : Classified as controlled products with restricted freight and documentation requirements (e.g., BSL certification) .

Key Research Findings

  • Analytical Utility : Deuterated glucuronides like this compound minimize matrix effects in LC-MS, enhancing accuracy in quantifying low-abundance metabolites .
  • Formulation Impact : Enalapril’s absorption rate varies by formulation (e.g., ODMT vs. tablets), indirectly affecting glucuronide metabolite kinetics .

Q & A

Basic: What experimental strategies are critical for maintaining the stability of Enalapril Acyl Glucuronide-d5 during storage and analysis?

This compound is prone to hydrolysis and intramolecular acyl migration under suboptimal conditions. To ensure stability:

  • pH Control : Maintain samples at neutral pH (6.8–7.4) to minimize degradation .
  • Temperature : Store at -80°C for long-term preservation; avoid repeated freeze-thaw cycles .
  • Solvent Selection : Use methanol or acetonitrile for stock solutions to reduce hydrolysis .
  • Sample Handling : Collect biological samples (e.g., plasma) with immediate cold-chain processing .

Basic: Which validated chromatographic methods are suitable for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard:

  • Column : C18 reversed-phase columns (e.g., 2.6 µm particle size) for optimal separation .
  • Mobile Phase : Gradient elution with 0.1% formic acid in water and acetonitrile improves ionization efficiency .
  • Validation Parameters : Include linearity (1–500 ng/mL), intraday/interday precision (<15% RSD), and recovery (>80%) .

Advanced: How can network pharmacology models elucidate the dual roles of this compound in therapeutic and toxicological pathways?

Network pharmacology integrates target prediction and pathway analysis:

  • Target Identification : Use SwissTargetPrediction to identify binding targets (e.g., ACE, AT1R) with ≥50% similarity scores .
  • Disease Association : Overlap targets with disease-related genes (e.g., diabetic nephropathy from DisGeNET) via Venn analysis .
  • Toxicity Profiling : Assess protein adduct formation using SDS-PAGE and Western blotting to detect covalent binding .

Advanced: What statistical frameworks address discrepancies in pharmacokinetic data for this compound across preclinical models?

Contradictions in half-life or clearance data require robust statistical reconciliation:

  • Mixed-Effects Modeling : Account for interspecies variability (e.g., rat vs. human hepatic metabolism) .
  • ANOVA with Post Hoc Tests : Use two-way ANOVA (factors: dose, species) and Bonferroni correction for multiple comparisons .
  • Meta-Analysis : Pool data from studies with standardized protocols (e.g., fixed storage conditions) to reduce heterogeneity .

Basic: How should researchers design in vivo studies to evaluate the renal pharmacokinetics of this compound?

Key considerations for animal models:

  • Species Selection : Rats (e.g., Sprague-Dawley) are preferred for ACE inhibitor studies due to comparable renal physiology .
  • Dosing Regimen : Administer 10 mg/kg/day via oral gavage, with blood pressure monitoring to confirm pharmacological activity .
  • Endpoint Selection : Measure serum creatinine doubling and urinary protein excretion to assess nephroprotection .

Advanced: What methodologies detect and quantify protein adducts formed by this compound in vitro?

Protein adducts, linked to immune-mediated toxicity, require specialized techniques:

  • Electrophoretic Separation : SDS-PAGE to isolate adducted proteins (e.g., albumin) .
  • Immunoblotting : Use anti-glucuronide antibodies or radiolabeled tracers (e.g., ³H-Enalapril) for detection .
  • ELISA : Quantify adduct-specific antibodies in serum to assess hypersensitivity risk .

Basic: What are the critical steps for synthesizing and characterizing this compound?

Synthesis and quality control protocols:

  • Deuterium Incorporation : Use deuterated glucose precursors to ensure >98% isotopic purity at the D5 position .
  • NMR Validation : Confirm structure via ¹H/¹³C NMR, focusing on glucuronide anomeric proton (δ 5.6–6.0 ppm) .
  • HPLC-MS Purity Check : Achieve ≥95% purity with LC-MS using charged aerosol detection for non-UV-active impurities .

Advanced: How can mechanistic PK/PD modeling improve the prediction of this compound’s tissue-specific exposure?

Physiologically based pharmacokinetic (PBPK) modeling integrates:

  • Tissue Partition Coefficients : Derived from logP (≈1.2) and plasma protein binding (≈90%) .
  • Enzyme Kinetics : Incorporate UGT2B7-mediated glucuronidation rates from human liver microsomes .
  • Renal Clearance : Adjust for glomerular filtration rate (GFR) and tubular reabsorption using clinical trial data .

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